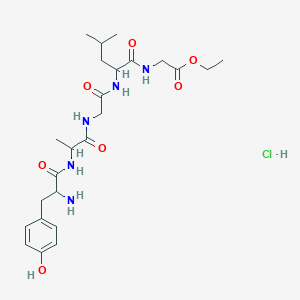

H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl

Description

Properties

IUPAC Name |

ethyl 2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O7.ClH/c1-5-36-21(32)13-27-24(35)19(10-14(2)3)29-20(31)12-26-22(33)15(4)28-23(34)18(25)11-16-6-8-17(30)9-7-16;/h6-9,14-15,18-19,30H,5,10-13,25H2,1-4H3,(H,26,33)(H,27,35)(H,28,34)(H,29,31);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPXYJQBEZVNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38ClN5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Underpinnings and Stereochemical Considerations for H Dl Tyr Dl Ala Gly Dl Leu Gly Oet.hcl

Fundamental Principles of Peptide Bond Formation and Conformational Isomerism

The backbone of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl, like all peptides, is constructed from amino acids linked by peptide bonds. The formation of a peptide bond is a condensation reaction, specifically a dehydration synthesis, where the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water. wikipedia.org In biological systems, this process is catalyzed by the peptidyl transferase center of the ribosome. fiveable.me

The resulting amide linkage has unique characteristics that dictate the peptide's structural properties. Due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized, the peptide bond exhibits partial double-bond character. wikipedia.orgfiveable.me This makes the bond planar and restricts rotation around the C-N axis, with a rotational energy barrier of approximately 54–84 kJ/mol. wikipedia.orgnih.gov This restriction gives rise to conformational isomerism, specifically cis and trans configurations of the peptide bond. wikipedia.orgfiveable.me The trans isomer, where the α-carbon (Cα) atoms of adjacent residues are on opposite sides of the peptide bond, is overwhelmingly favored energetically over the cis isomer due to reduced steric hindrance. wikipedia.orgnih.gov

| Property | Typical Value/Characteristic | Significance |

| Bond Length (C-N) | ~1.32 Å | Intermediate between a C-N single bond (1.49 Å) and a C=N double bond (1.27 Å), indicating partial double-bond character. uzh.ch |

| Geometry | Planar | Restricts the number of possible backbone conformations. |

| Isomerism | Cis / Trans | Rotation is restricted; the trans form is preferred by a ratio of about 1000:1 for non-proline residues. wikipedia.org |

| Hydrogen Bonding | Carbonyl oxygen (acceptor), Amide hydrogen (donor) | Crucial for the formation of secondary structures and stabilizing interactions. fiveable.me |

| Dihedral Angle (ω) | ~180° (trans), ~0° (cis) | Defines the planarity of the peptide bond itself. pw.live |

This table summarizes the key properties of the peptide bond that are fundamental to peptide structure.

Conformational Analysis of Pentapeptides: Ramachandran Space and Steric Hindrance

The conformation of a pentapeptide backbone is defined by the set of dihedral angles for each residue. The two primary angles are phi (φ), for rotation around the N-Cα bond, and psi (ψ), for rotation around the Cα-C bond. uzh.ch In the 1960s, G.N. Ramachandran developed a plot of φ versus ψ to visualize the sterically allowed and disallowed conformations of an amino acid residue in a polypeptide chain. pw.livenumberanalytics.com

The Ramachandran plot shows that due to steric hindrance—the physical clash between atoms—only certain regions of the conformational space are accessible. pw.live These allowed regions correspond to well-known secondary structures. While steric clashes were the original basis for the plot, modern analyses show that other factors, such as electrostatic interactions and intramolecular hydrogen bonds, also contribute to the stability of different conformations. nih.gov

For a pentapeptide like this compound, each residue has its own set of possible (φ, ψ) angles. The presence of Glycine (B1666218) is particularly noteworthy. Lacking a side chain, Glycine is not subject to the same steric constraints and can adopt conformations in all four quadrants of the Ramachandran plot, often being found in the turn regions of proteins. pw.live In contrast, residues with bulkier side chains like Leucine (B10760876) and Tyrosine have more restricted conformational freedom. acs.org

| Secondary Structure | Approximate (φ, ψ) Angles |

| Right-handed α-helix | (-57°, -47°) |

| β-sheet (parallel) | (-119°, +113°) |

| β-sheet (antiparallel) | (-139°, +135°) |

| Left-handed α-helix | (+57°, +47°) |

| 3₁₀ helix | (-49°, -26°) |

This table presents typical dihedral angles for common peptide secondary structures, representing favorable regions within the Ramachandran plot.

Implications of DL-Amino Acid Residues on Peptide Architecture and Dynamics

The inclusion of both D- and L-amino acids in the peptide sequence has profound stereochemical implications. The conformational preferences of a D-amino acid are the inverse of its L-enantiomer; its allowed regions on the Ramachandran plot are related by an inversion through the origin (φ, ψ) → (-φ, -ψ). psu.edu Consequently, L-residues typically adopt negative φ values, while D-residues favor positive φ values. psu.edu

The alternating D- and L-residue pattern in this compound imposes significant local conformational constraints that can direct the peptide to fold into unique, well-defined structures not commonly seen in homochiral peptides. psu.edu One such structure is the α-sheet, a novel secondary structure element characterized by the alternation of αL (L-residue) and αR (D-residue) conformations. nih.gov This arrangement results in the parallel alignment of all carbonyl groups on one face of the peptide strand and all amide protons on the opposite face, a geometry that is ideal for forming stabilizing cross-strand hydrogen bonds. nih.gov

The incorporation of D-amino acids is a known strategy in peptide design to nucleate specific turns and improve stability against enzymatic degradation. psu.edumdpi.com For instance, a D-residue can be used to promote the formation of type I' or type II' β-turns, which are crucial elements in forming β-hairpin structures. psu.edu Therefore, the DL-alternating sequence is not a random arrangement but a powerful determinant of the peptide's three-dimensional architecture and dynamics. frontiersin.org

| Residue Type | Favored φ Angle Region | Favored Conformations | Structural Implication |

| L-Amino Acid | Negative | Right-handed helices (αR), β-sheets | Forms the basis of most naturally occurring protein structures. |

| D-Amino Acid | Positive | Left-handed helices (αL), β-sheets | Inverts the conformational map, introduces sharp turns, and can form unique structures when alternated with L-residues. psu.edu |

| Achiral (Glycine) | Positive and Negative | All quadrants | Provides high conformational flexibility, often found in turns. pw.live |

This table contrasts the conformational preferences of L-, D-, and achiral amino acid residues.

Intramolecular Hydrogen Bonding Networks and Stabilizing Interactions within this compound

Intramolecular hydrogen bonds are a primary stabilizing force in peptide structures. These bonds form between the amide proton (N-H), which acts as a donor, and the carbonyl oxygen (C=O), which acts as an acceptor, along the peptide backbone. fiveable.me These interactions are the defining feature of canonical secondary structures like α-helices and β-sheets. uzh.ch

In this compound, several possibilities for intramolecular hydrogen bonding exist. The Glycine residues, with their inherent flexibility, can facilitate the formation of tight turns (e.g., β-turns) that are often stabilized by a hydrogen bond between the C=O of the first residue in the turn and the N-H of the fourth. The alternating D- and L-residues can promote α-sheet structures, which are stabilized by a network of backbone-backbone hydrogen bonds between adjacent strands or segments of the same chain. nih.gov

Furthermore, the side chain of the Tyrosine residue contains a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, potentially forming a bond with the peptide backbone or another side chain. The presence and stability of these hydrogen bonds can be influenced by the surrounding solvent and can be detected experimentally through techniques like IR spectroscopy, where their formation leads to characteristic shifts in vibrational frequencies. fiveable.menih.gov

Influence of Solvent Environment on the Solution Conformation and Energetics of this compound

The conformation of a peptide in solution is the result of a delicate balance between intramolecular forces and interactions with the solvent. nih.gov The nature of the solvent plays a critical role in determining the final three-dimensional structure. ucsb.edu

In a polar solvent like water, solvent molecules can form hydrogen bonds with the peptide's amide protons and carbonyl oxygens. This competes with the formation of intramolecular hydrogen bonds, potentially destabilizing regular secondary structures. nih.gov Conversely, in a nonpolar solvent, intramolecular hydrogen bonds are strengthened.

Synthetic Strategies and Methodologies for H Dl Tyr Dl Ala Gly Dl Leu Gly Oet.hcl

Retrosynthetic Analysis of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inhilarispublisher.comresearchgate.net This process involves strategically breaking bonds (disconnections) to identify logical precursors. amazonaws.comprinceton.edu

For the target peptide, this compound, the primary disconnections are the peptide bonds. The analysis begins by disconnecting the N-terminal tyrosine, leading to the tetrapeptide H-DL-Ala-Gly-DL-Leu-Gly-OEt and a protected tyrosine derivative. This process is repeated sequentially, breaking the peptide chain down into its constituent amino acid derivatives.

A key consideration in the retrosynthesis is the C-terminal ethyl ester. This functionality must be introduced early in the synthesis, typically by starting with glycine (B1666218) ethyl ester (H-Gly-OEt). The synthesis then proceeds by sequentially coupling the subsequent amino acids.

The use of DL-amino acids introduces the challenge of stereochemical control. The retrosynthetic plan must account for the fact that each coupling step involving a DL-amino acid will result in a mixture of diastereomers.

This compound ⇓ (Protected)-DL-Tyr + H-DL-Ala-Gly-DL-Leu-Gly-OEt ⇓ (Protected)-DL-Ala + H-Gly-DL-Leu-Gly-OEt ⇓ (Protected)-Gly + H-DL-Leu-Gly-OEt ⇓ (Protected)-DL-Leu + H-Gly-OEt

This analysis guides the forward synthesis, dictating the order of amino acid addition and the necessary protecting group strategies to ensure the desired final product.

Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides. researchgate.netiris-biotech.de It involves attaching the C-terminal amino acid to a solid support (resin) and then sequentially adding the remaining amino acids. peptide.com

Selection of Resins and Optimal Loading Conditions for C-Terminal Ethyl Ester Linkage

Synthesizing a peptide with a C-terminal ethyl ester via SPPS presents a unique challenge, as standard resins are designed to yield a C-terminal carboxylic acid or amide upon cleavage. A common strategy to produce C-terminal esters is to utilize a side-chain anchoring approach. nih.govacs.orgresearchgate.net For instance, a protected amino acid ester can be anchored to a resin like 2-chlorotrityl chloride resin through a suitable side-chain functionality if one exists. However, for glycine, this is not directly applicable.

An alternative and more direct approach involves starting with the C-terminal amino acid already esterified and then attaching it to the resin. For H-Gly-OEt, this would typically be done in solution phase first, followed by attachment to a suitable resin if a solution-phase/solid-phase hybrid approach is considered.

For a pure SPPS approach to yield a C-terminal ester, specialized linkers or post-cleavage modification would be necessary. However, a more straightforward method for this specific target molecule might involve a final esterification step after the peptide has been assembled and cleaved from a standard resin, or to conduct the synthesis entirely in solution phase. Given the constraints of SPPS for direct C-terminal ester production, a side-chain anchoring strategy with a different C-terminal residue that facilitates this, like cysteine, is a documented method, though not directly applicable to a glycine C-terminus. nih.govacs.orgresearchgate.net

Fmoc/tBu and Boc/Bzl Protecting Group Strategies and Deprotection Regimes

Two primary protecting group strategies are prevalent in SPPS: Fmoc/tBu and Boc/Bzl. researchgate.netpeptide.combachem.com

Fmoc/tBu Strategy : This is often considered the milder method. peptide.combachem.com The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed using a base like piperidine. iris-biotech.de Side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de The final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid, typically trifluoroacetic acid (TFA). researchgate.net

Boc/Bzl Strategy : This strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with a moderate acid like TFA. researchgate.netpeptide.com Side chains are protected by groups like benzyl (B1604629) (Bzl), which require a very strong acid, such as hydrofluoric acid (HF), for removal during the final cleavage step. peptide.com

| Strategy | Nα-Protection | Deprotection | Side-Chain Protection | Final Cleavage |

| Fmoc/tBu | Fmoc | Base (e.g., Piperidine) | tBu-based (acid-labile) | Strong Acid (e.g., TFA) |

| Boc/Bzl | Boc | Acid (e.g., TFA) | Bzl-based (strong acid-labile) | Strong Acid (e.g., HF) |

For the synthesis of this compound, the Fmoc/tBu strategy is generally preferred due to the milder conditions for Nα-deprotection, which can help minimize side reactions. iris-biotech.debachem.com

Coupling Reagent Selection and Reaction Kinetics for Amino Acid Addition (e.g., DIC/Oxyma Pure, HBTU/DIPEA)

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com Several coupling reagents are available, each with different reaction kinetics and potential for side reactions. peptide.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used. peptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) to improve efficiency and reduce racemization. reddit.comhighfine.com DIC/Oxyma is a popular combination due to its effectiveness and the fact that the byproduct of DIC is a soluble urea, which is easily washed away. reddit.com

Aminium/Uronium and Phosphonium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents. bachem.compeptide.com They typically require a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for activation. bachem.compeptide.com HATU is known for its high reactivity and ability to suppress racemization. peptide.com COMU, which incorporates Oxyma, is a safer and highly effective alternative to HBTU and HATU. bachem.comacs.org

| Coupling Reagent Class | Examples | Activator/Base | Key Features |

| Carbodiimides | DIC, DCC | Additive (e.g., Oxyma Pure, HOBt) | Widely used, soluble byproducts with DIC. |

| Aminium/Uronium Salts | HBTU, HATU, COMU | DIPEA, NMM | High coupling efficiency, fast reaction times. |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM | Highly reactive, effective for difficult couplings. |

The choice of coupling reagent can impact the reaction time and the purity of the final peptide. For the synthesis of this pentapeptide, a modern coupling reagent like HATU or COMU would likely provide the best results in terms of speed and minimizing side reactions.

Minimization of Racemization During Coupling Steps, Particularly for DL-Amino Acids

Racemization, the conversion of an L- or D-amino acid into a mixture of both, is a significant concern in peptide synthesis, especially for certain amino acids like cysteine and histidine. nih.govpeptide.com While the use of DL-amino acids in the target peptide means that a mixture of diastereomers is expected, uncontrolled racemization can lead to an undesirable and difficult-to-separate mixture of products.

Several factors can influence the extent of racemization:

Coupling Reagent and Additive : The choice of coupling reagent is crucial. Using additives like HOBt, HOAt, or Oxyma Pure can significantly suppress racemization. highfine.compeptide.com For instance, DIC/Oxyma is known to be effective at preventing racemization. nih.gov

Base : The type and amount of base used can affect racemization. Weaker bases like N-methylmorpholine (NMM) or hindered bases like collidine are sometimes preferred over DIPEA to reduce the risk. bachem.comresearchgate.net

Temperature : Performing coupling reactions at lower temperatures can help minimize racemization. researchgate.net

While DL-amino acids are specified, it is still important to control the coupling conditions to ensure that the ratio of diastereomers is predictable and reproducible. The use of coupling conditions known to minimize racemization is therefore still recommended. For instance, studies have shown that coupling with DIC/Oxyma can result in negligible racemization for some amino acids. nih.gov

Cleavage from Resin and Side-Chain Deprotection Procedures

The final step in SPPS is the cleavage of the peptide from the solid support and the removal of any side-chain protecting groups. thermofisher.compsu.edu The specific cleavage cocktail used depends on the resin linker and the protecting groups employed. sigmaaldrich.com

For a synthesis using the Fmoc/tBu strategy, a strong acid cocktail based on trifluoroacetic acid (TFA) is typically used. researchgate.netthermofisher.com Scavengers are added to this cocktail to "trap" the reactive carbocations generated from the cleavage of the protecting groups, thereby preventing side reactions with sensitive amino acid residues like tyrosine. thermofisher.com

A common cleavage cocktail, Reagent K, consists of TFA, water, phenol (B47542), thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.com The composition can be adjusted based on the specific amino acids in the peptide sequence. For a peptide containing tyrosine, scavengers are important to prevent alkylation of the phenol side chain. thermofisher.com

The general procedure involves:

Washing the peptide-resin thoroughly to remove residual solvents and reagents.

Treating the resin with the cleavage cocktail for a specified period, typically 1-3 hours. thermofisher.compeptide.com

Filtering the resin and collecting the filtrate containing the cleaved peptide.

Precipitating the crude peptide by adding the filtrate to cold diethyl ether. peptide.com

Washing the precipitated peptide with cold ether to remove scavengers and byproducts.

Drying the crude peptide, which can then be purified by techniques such as high-performance liquid chromatography (HPLC).

The final product would then be obtained as the trifluoroacetate (B77799) salt, which can be converted to the hydrochloride salt (HCl) through salt exchange if required.

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is a traditional yet highly relevant method for producing peptides on a large scale. chempep.com Unlike solid-phase synthesis, all reactions in LPPS occur in a homogeneous solution, which necessitates the purification and isolation of intermediate products after each coupling and deprotection step. chempep.comcreative-peptides.com This characteristic allows for rigorous characterization of intermediates, ensuring the quality of the subsequent reaction step. For a relatively short peptide like this compound, LPPS offers a scalable and controllable manufacturing route. chempep.com

The general principle involves the sequential elongation of the peptide chain. chempep.com This is achieved by coupling an N-protected amino acid to a C-protected amino acid (or peptide). The formation of the amide bond requires the activation of the carboxylic acid group. After the coupling reaction, the N-terminal protecting group is removed (deprotection), and the cycle can be repeated with the next amino acid until the desired sequence is assembled. ekb.egaskthenerd.com The synthesis of this pentapeptide would likely commence with H-Gly-OEt as the starting material, to which the subsequent amino acids are added in a stepwise manner.

Segment Condensation and Fragment Coupling Strategies

For the synthesis of this compound, several fragment condensation strategies could be envisioned. A common approach is the [2+3] or [3+2] condensation. For instance, the dipeptide fragment Boc-DL-Tyr-DL-Ala-OH could be synthesized and coupled with the tripeptide fragment H-Gly-DL-Leu-Gly-OEt. A critical challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the carboxyl-component fragment during the activation step. chempep.comnih.gov To mitigate this, the fragment is ideally designed to have an achiral amino acid, such as Glycine, at its C-terminus. The choice of coupling reagents is also crucial, with azide-based methods or the addition of racemization-suppressing agents being common practice. rsc.org

| Strategy | N-Terminal Fragment (Carboxyl Component) | C-Terminal Fragment (Amino Component) | Key Considerations |

|---|---|---|---|

| [2+3] Condensation | P-DL-Tyr-DL-Ala-OH | H-Gly-DL-Leu-Gly-OEt | High risk of racemization at the DL-Ala residue during activation. Requires specific coupling reagents to suppress epimerization. chempep.com |

| [3+2] Condensation | P-DL-Tyr-DL-Ala-Gly-OH | H-DL-Leu-Gly-OEt | Preferred strategy as the activating fragment has a C-terminal Glycine, which is achiral and thus eliminates the risk of racemization at the coupling site. nih.gov |

P = N-terminal protecting group (e.g., Boc, Cbz).

Chemo-Enzymatic Synthesis for Stereocontrol and Efficiency

Chemo-enzymatic peptide synthesis (CEPS) leverages enzymes, typically proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. nih.govnih.gov This method offers significant advantages, including high chemo- and regioselectivity, which often circumvents the need for complex side-chain protection strategies. internationalscholarsjournals.com Crucially, enzymes are highly stereospecific, which can lead to the complete absence of racemization during the coupling step. nih.govqyaobio.com

The application of CEPS to a peptide containing DL-amino acids like this compound presents both opportunities and challenges. A "kinetically controlled" synthesis is the most common approach, where an enzyme catalyzes the aminolysis of a C-terminal ester of an amino acid or peptide (the acyl donor) by another amino component. nih.gov For example, an enzyme like chymotrypsin (B1334515), which shows a strong preference for aromatic residues, could potentially catalyze the coupling of a Tyr-containing fragment. internationalscholarsjournals.com

However, the primary challenge is the inherent stereospecificity of natural enzymes, which typically favor L-amino acids. nih.gov Using a standard enzyme would likely result in the selective synthesis of a single stereoisomer (e.g., L-Tyr-L-Ala...). The synthesis of a racemic or mixed DL-peptide would require enzymes with broader substrate specificity or engineered enzymes designed to accept D-amino acids. qyaobio.com While challenging, this approach offers a pathway to high efficiency and unparalleled stereocontrol if suitable enzymes can be identified or developed. rsc.org

| Enzyme | Specificity / Potential Use | Considerations for DL-Peptide Synthesis |

|---|---|---|

| α-Chymotrypsin | High specificity for aromatic amino acids (e.g., Tyr, Phe, Trp) at the P1 position of the acyl donor. internationalscholarsjournals.com Could be used to form the Tyr-Ala bond. | Naturally prefers L-Tyrosine. Use with DL-Tyr would likely be selective for the L-isomer, or require an engineered enzyme. |

| Papain | Broad specificity, making it a versatile tool in peptide synthesis. nih.gov | While broader, it still exhibits a strong preference for L-isomers. Its utility would depend on its tolerance for D-amino acid substrates. |

| Subtilisin | A serine protease with broad specificity, used in various peptide couplings. nih.gov | Similar to other natural proteases, it is stereoselective for L-amino acids. Engineered variants (subtiligase) have been developed for ligation. |

Purification Techniques for Crude this compound

Following synthesis, the crude product is a heterogeneous mixture containing the target peptide, unreacted starting materials, reagents, and various synthesis-related impurities. bachem.com These impurities can include deletion sequences (missing one or more amino acids) and truncated peptides. bachem.com For a peptide with multiple DL-amino acids, the crude mixture is further complicated by the presence of a set of diastereomers. The purification of this compound is therefore a critical and challenging step.

The most powerful and widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . cem.compolypeptide.comwaters.com This technique separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (commonly C18-modified silica), and a mobile phase with increasing hydrophobicity (typically a gradient of acetonitrile (B52724) in water) is used to elute the components. bachem.comwaters.com The separation of the various diastereomers of the target peptide is a significant challenge that often requires fine-tuning of the HPLC conditions, such as using shallow gradients and optimizing the mobile phase composition. bachem.com

While RP-HPLC is the primary workhorse, other chromatographic techniques can be employed as complementary steps, either for initial cleanup or final polishing. polypeptide.com

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge at a given pH. cem.compolypeptide.com It can be effective for removing impurities that have a different charge profile from the target peptide, such as certain deletion sequences.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. cem.com It is particularly useful for removing impurities that are significantly different in size, such as polymeric byproducts or small molecule reagents.

Crystallization and Precipitation: These techniques can be highly effective for obtaining very pure material, especially on a large scale. cem.com If one diastereomer of the target peptide can be induced to crystallize selectively from the mixture, it offers a powerful method for both purification and diastereomeric separation.

Often, a multi-step purification strategy combining two or more of these techniques is necessary to achieve the desired purity. polypeptide.com For example, an initial purification by ion-exchange chromatography could be followed by a final polishing step using RP-HPLC. polypeptide.com

| Technique | Principle of Separation | Applicability and Key Strengths | Limitations |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity. bachem.comwaters.com | High-resolution method, standard for peptide purification. bachem.com Capable of separating closely related impurities and potentially diastereomers. | Separating multiple diastereomers can be very challenging and may require extensive method development. bachem.com |

| Ion-Exchange Chromatography (IEX) | Net charge. polypeptide.com | Effective for removing impurities with different charge states (e.g., failure sequences). Can be used as an orthogonal "capturing" step before RP-HPLC. polypeptide.com | Will not separate diastereomers which have the same net charge. |

| Size-Exclusion Chromatography (SEC) | Molecular size/shape. cem.com | Good for removing high-molecular-weight polymers or small molecule contaminants. | Low resolution. Not suitable for separating peptides of similar size, such as diastereomers or single-deletion sequences. |

| Crystallization | Differential solubility leading to solid-state lattice formation. cem.com | Potentially very high purity in a single step. Can isolate a single diastereomer if conditions are right. Highly scalable. cem.com | Peptide must be crystallizable, which is not always possible. Requires significant process development. |

Advanced Analytical Characterization and Purity Assessment of H Dl Tyr Dl Ala Gly Dl Leu Gly Oet.hcl

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Sequence Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the primary structural analysis of synthetic peptides like H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unequivocal determination of its elemental composition and, consequently, its molecular weight. For this compound, the expected monoisotopic mass can be calculated with high precision, and the experimental HRMS data should align with this theoretical value within a few parts per million (ppm), confirming the correct synthesis of the target peptide.

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) experiments, such as Higher-Energy Collisional Dissociation (HCD), are employed for sequence validation. researchgate.net In these experiments, the precursor ion is fragmented, and the resulting product ions are analyzed. The fragmentation pattern, characterized by specific b- and y-ions, allows for the determination of the amino acid sequence. For a pentapeptide, a series of b- and y-ions would be expected, confirming the Tyr-Ala-Gly-Leu-Gly sequence. The presence of both D and L isomers of tyrosine, alanine, and leucine (B10760876) does not alter the fragmentation pattern in terms of mass, but it is a critical aspect that needs to be addressed by other techniques.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Theoretical Value | Observed Value | Mass Accuracy (ppm) |

| Molecular Formula | C26H41N5O7.HCl | - | - |

| Monoisotopic Mass ([M+H]+) | 552.3028 | 552.3031 | 0.5 |

Table 2: Expected MS/MS Fragmentation Ions for Sequence Validation

| b-ions | m/z | y-ions | m/z |

| b1 (Tyr) | 164.0706 | y1 (Gly-OEt) | 102.0550 |

| b2 (Tyr-Ala) | 235.1077 | y2 (Leu-Gly-OEt) | 215.1394 |

| b3 (Tyr-Ala-Gly) | 292.1288 | y3 (Gly-Leu-Gly-OEt) | 272.1605 |

| b4 (Tyr-Ala-Gly-Leu) | 405.2128 | y4 (Ala-Gly-Leu-Gly-OEt) | 343.1976 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. uzh.ch It provides detailed information about the chemical environment of each atom, their connectivity, and spatial proximity.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) resonances in this compound.

1D ¹H and ¹³C NMR spectra provide initial information about the different types of protons and carbons present in the molecule.

2D COSY (Correlation Spectroscopy) reveals scalar couplings between protons that are two or three bonds apart, helping to identify adjacent amino acid residues.

2D TOCSY (Total Correlation Spectroscopy) establishes correlations between all protons within a spin system, which is invaluable for identifying the complete set of protons belonging to each amino acid residue. chemrxiv.org

2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's conformation and the relative orientation of the amino acid side chains.

2D HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

2D HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, aiding in the sequential assignment of the peptide backbone.

The presence of both D and L amino acids in this compound necessitates an assessment of its stereochemical purity. NMR spectroscopy can be a powerful tool for this purpose.

One approach involves the use of chiral shift reagents . These are chiral molecules that can interact with the peptide to form transient diastereomeric complexes. These complexes will have slightly different magnetic environments for the corresponding nuclei in the D- and L-containing peptides, leading to the separation of their NMR signals. acs.org

Alternatively, diastereomeric analysis by NMR can be employed. The synthesis of a peptide with a defined stereochemistry (e.g., all L-amino acids) can serve as a reference standard. A 1:1 mixture of the all-L peptide and the target DL-peptide may exhibit a phenomenon known as Self-Induced Diastereomeric Anisochronism (SIDA), where the different diastereomeric interactions lead to distinct chemical shifts for the corresponding protons. cnr.itmdpi.com This allows for the quantification of the different stereoisomers present. Furthermore, 2D EXSY (Exchange Spectroscopy) can be used to characterize equilibrating rotamers and determine the diastereomeric excess.

Table 3: Representative ¹H NMR Chemical Shifts (δ) in ppm for this compound in a suitable solvent (e.g., DMSO-d6)

| Proton | Tyr | Ala | Gly1 | Leu | Gly2 | OEt |

| NH | 8.1-8.3 | 8.0-8.2 | 8.3-8.5 | 7.9-8.1 | 8.2-8.4 | - |

| α-CH | 4.3-4.5 | 4.1-4.3 | 3.7-3.9 | 4.2-4.4 | 3.6-3.8 | - |

| β-CH | 2.8-3.1 | 1.2-1.4 | - | 1.5-1.7 | - | - |

| Aromatic (Tyr) | 6.7-7.1 | - | - | - | - | - |

| CH₂ (OEt) | - | - | - | - | - | 4.0-4.2 |

| CH₃ (OEt) | - | - | - | - | - | 1.1-1.3 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Chirality-Dependent Conformations

Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides in solution. springernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore in the far-UV region (190-250 nm), and its conformation dictates the resulting CD spectrum.

For a peptide like this compound, which contains a mixture of stereoisomers, the CD spectrum will be a composite of the different conformations adopted by the various diastereomers in solution. While α-helices, β-sheets, and random coils have characteristic CD spectra, the presence of both D and L amino acids can lead to unique structural motifs. libretexts.org

Table 4: Expected CD Spectral Features for Different Secondary Structures

| Secondary Structure | Wavelengths of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~192 nm |

| β-Sheet | Negative band around 218 nm, positive band around 195 nm |

| Random Coil | Strong negative band around 198 nm |

Vibrational Spectroscopy (FT-IR, Raman) for Amide Bond Signatures and Hydrogen Bonding Patterns

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is particularly useful for characterizing the peptide backbone and hydrogen bonding patterns. lew.ro

The amide bonds of the peptide backbone give rise to several characteristic vibrational bands:

Amide I (1600-1700 cm⁻¹): Primarily due to the C=O stretching vibration. Its frequency is highly sensitive to the secondary structure of the peptide. For instance, α-helices typically show an Amide I band around 1655 cm⁻¹, while β-sheets exhibit a band around 1630 cm⁻¹. researchgate.net

Amide II (1500-1600 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III (1200-1300 cm⁻¹): A complex band resulting from C-N stretching and N-H bending.

The position and width of these amide bands can provide a qualitative assessment of the secondary structure content. Furthermore, the N-H stretching region (around 3300 cm⁻¹) in the FT-IR spectrum can give insights into the extent and strength of hydrogen bonding within the peptide structure. Low-frequency Raman spectroscopy can also be used to study the intermolecular vibrational modes, which can be influenced by the position of D-amino acids in the peptide sequence. nih.gov

Table 5: Characteristic Amide I Frequencies in FT-IR for Different Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| Random Coil | 1640 - 1650 |

High-Performance Liquid Chromatography (HPLC) for Purity and Homogeneity Evaluation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and homogeneity of synthetic peptides. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most commonly used method, where the separation is based on the hydrophobicity of the peptide. nih.gov

For this compound, an RP-HPLC method would be developed using a C8 or C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA). The purity of the peptide is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single, sharp, and symmetrical peak.

The presence of diastereomers in this compound can be investigated by HPLC. While RP-HPLC can sometimes separate diastereomers, more specialized chiral stationary phases may be required for complete resolution. sigmaaldrich.comchiraltech.com The ability to separate and quantify the different stereoisomers is crucial for understanding the composition of the final product and for ensuring batch-to-batch consistency.

Table 6: Typical RP-HPLC Parameters for Peptide Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Reversed-Phase HPLC (RP-HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for assessing the purity of synthetic peptides. bachem.comalmacgroup.com The technique separates the target peptide from impurities based on differences in hydrophobicity. nih.gov For this compound, a stability-indicating RP-HPLC method was developed and validated to accurately quantify the main peptide peak and resolve it from any process-related or degradation impurities. almacgroup.com

Method development began with the selection of a suitable stationary phase, typically a C18 silica-based column with a wide pore size (e.g., 300 Å) to accommodate the peptide structure. nih.gov The mobile phase generally consists of an aqueous component (A) and an organic component (B), such as acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) added to both phases at a low concentration (e.g., 0.1%). hplc.eu TFA sharpens peaks and improves resolution by forming ion pairs with charged groups on the peptide. hplc.eu A gradient elution, where the concentration of the organic solvent is increased over time, is employed to elute the peptide and any impurities with varying polarities. nih.gov Detection is typically performed using a UV detector at a wavelength of 210-220 nm, where the peptide backbone amide bonds exhibit strong absorbance. bachem.comolitecn.gr

The developed method was then subjected to rigorous validation according to established guidelines to ensure its performance characteristics. The validation process assesses linearity, precision, accuracy, specificity, and robustness. tandfonline.com

Key Validation Parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This was established across a range of concentrations. tandfonline.com

Precision: Assessed through repeatability (intra-assay precision) and intermediate precision, demonstrating the consistency of results for multiple analyses of the same sample.

Accuracy: Determined by the recovery of a known amount of spiked analyte from a sample matrix, indicating the closeness of the measured value to the true value.

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. Forced degradation studies are often performed to demonstrate specificity.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. almacgroup.com

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Table 1: Summary of RP-HPLC Method Validation Results

| Parameter | Specification | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | ||

| - Repeatability | ≤ 2.0% | 0.85% |

| - Intermediate Precision | ≤ 3.0% | 1.45% |

| Limit of Quantitation (LOQ) | Report Value | 0.05% area |

| Limit of Detection (LOD) | Report Value | 0.02% area |

Chiral HPLC for Resolution of Diastereomers and Enantiomeric Excess Determination

The presence of three chiral centers with mixed stereochemistry (DL-Tyrosine, DL-Alanine, DL-Leucine) means that this compound exists as a complex mixture of 2³ = 8 diastereomers. These stereoisomers have identical molecular weights and similar chemical properties, making their separation by standard RP-HPLC impossible. Chiral high-performance liquid chromatography (HPLC) is the requisite technique for separating and quantifying these diastereomers. researchgate.netresearchgate.net

This analysis employs a chiral stationary phase (CSP) that can stereoselectively interact with the different isomers. sigmaaldrich.com For peptides and amino acids, macrocyclic glycopeptide-based CSPs (such as those based on teicoplanin or ristocetin A) and polysaccharide-based CSPs are commonly used. mst.edusigmaaldrich.com These phases create transient, diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which results in different retention times for each stereoisomer. researchgate.netmst.edu

The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve the best resolution between the diastereomeric peaks. chiraltech.com By separating and integrating the peaks corresponding to each diastereomer, it is possible to determine the relative proportion of each isomer in the mixture. uma.es This is crucial for understanding the composition of the final product, as different stereoisomers can have vastly different biological activities.

Table 2: Hypothetical Chiral HPLC Resolution of Diastereomers

| Stereoisomer Configuration (Tyr-Ala-Leu) | Retention Time (min) | Resolution (Rs) | Relative Peak Area (%) |

|---|---|---|---|

| L-L-L | 12.5 | - | 12.1 |

| L-L-D | 14.2 | 2.1 | 12.8 |

| L-D-L | 15.8 | 1.9 | 12.3 |

| L-D-D | 17.1 | 1.6 | 12.6 |

| D-L-L | 18.9 | 2.2 | 12.5 |

| D-L-D | 20.5 | 1.8 | 12.2 |

| D-D-L | 22.4 | 2.3 | 12.7 |

Elemental Analysis for Stoichiometric Confirmation of the Hydrochloride Salt

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. researchgate.net This method is particularly valuable for confirming the empirical formula of a pure synthetic peptide and verifying the presence and stoichiometry of counter-ions, such as the chloride in the hydrochloride salt. bachem.comolitecn.gr The net peptide content, which is the actual weight percentage of the peptide in a lyophilized powder that also contains water and salts, can be determined from the nitrogen content. olitecn.grbiosynth.com

The analysis involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula of the compound, C₂₇H₄₃N₅O₈·HCl. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and confirms that the hydrochloride salt is present in the correct 1:1 molar ratio. researchgate.netnih.gov

Table 3: Elemental Analysis Data for this compound Molecular Formula: C₂₇H₄₄ClN₅O₈ Molecular Weight: 618.12 g/mol

| Element | Theoretical % | Experimental % | Difference % |

|---|---|---|---|

| Carbon (C) | 52.46 | 52.51 | +0.05 |

| Hydrogen (H) | 7.18 | 7.23 | +0.05 |

| Nitrogen (N) | 11.33 | 11.29 | -0.04 |

| Chlorine (Cl) | 5.74 | 5.71 | -0.03 |

| Oxygen (O) | 20.70 | 20.66 (by difference) | -0.04 |

Table of Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | Pentapeptide Ethyl Ester Hydrochloride |

| Acetonitrile | - |

| Trifluoroacetic Acid | TFA |

| Water | - |

| Teicoplanin | - |

| Ristocetin A | - |

| Carbon Dioxide | CO₂ |

Molecular Interactions and Mechanistic Studies of H Dl Tyr Dl Ala Gly Dl Leu Gly Oet.hcl

Conformational Dynamics of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl in Aqueous and Non-Aqueous Environments

The conformational landscape of a peptide is intrinsically linked to its environment. For this compound, the presence of alternating D- and L-amino acids is a critical determinant of its three-dimensional structure. Unlike peptides composed solely of L-amino acids which commonly form α-helices and β-sheets, peptides with alternating chirality can adopt unique secondary structures.

In non-aqueous, or lipophilic, environments such as chloroform, oligopeptides with alternating D- and L-residues have been shown to form various types of β-helices. nih.gov For instance, studies on D,L-alternating oligopeptides have demonstrated the formation of β-helices, such as the β5.6 and β7.2-helices, which are stabilized by the maximum possible number of interchain hydrogen bonds. nih.gov The specific conformation adopted is influenced by the amino acid sequence and the presence of any conformational constraints.

In aqueous solutions, the conformational dynamics are more complex due to the competing influence of water molecules on hydrogen bonding and the hydrophobic effect. The hydrophobic side chains of tyrosine and leucine (B10760876) will likely drive the peptide to adopt a conformation that minimizes their exposure to water, possibly leading to a more compact or collapsed structure. The presence of both hydrophobic (Tyr, Leu, Ala) and small, flexible (Gly) residues allows for a range of possible conformations. The conformational flexibility of such peptides is crucial for their ability to bind to various biological targets. proteinstructures.com It is the ensemble of these conformations and the transitions between them that define the peptide's activity. proteinstructures.com

Table 1: Predicted Conformational Tendencies of D,L-Alternating Peptides in Different Environments

| Environment | Dominant Interactions | Likely Secondary Structures | Representative Phi (φ) / Psi (ψ) Angles |

| Non-Aqueous (e.g., Chloroform) | Interchain Hydrogen Bonding | β-Helices (e.g., β5.6, β7.2) | Not explicitly found for this peptide, but generally fall in distinct regions of the Ramachandran plot compared to all-L peptides. nih.govproteopedia.orgnih.gov |

| Aqueous | Hydrophobic Effect, Intramolecular H-bonds | Collapsed Coil, Turns, Potential for α-sheet formation | Highly variable, dependent on local sequence and conditions. youtube.comnih.govrsc.org |

Note: The phi/psi angles for D-amino acids will occupy regions of the Ramachandran plot that are mirror images of those for L-amino acids. proteopedia.orgnih.gov

Investigation of Self-Assembly and Supramolecular Structures Formed by this compound

The amphipathic nature of this compound, arising from its hydrophobic tyrosine and leucine residues and the more hydrophilic glycine (B1666218) and charged termini, strongly suggests a propensity for self-assembly into ordered supramolecular structures. This process is governed by a delicate balance of non-covalent interactions.

The self-assembly of short amphipathic peptides is a spontaneous process driven by several key intermolecular forces. acs.org

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, provides the capacity for extensive hydrogen bonding. In peptides with alternating D- and L-amino acids, this can lead to the formation of flat, ring-shaped structures that stack through intermolecular hydrogen bonds, creating nanotubes. nih.govrsc.org Hydrogen bonding between the peptide backbones is a primary driver for the longitudinal growth of self-assembled structures like β-sheets. acs.orgnih.gov

Hydrophobic Interactions: The hydrophobic side chains of tyrosine, alanine, and leucine will tend to sequester themselves away from the aqueous environment. This is a major driving force for the initial aggregation of peptide monomers in water. acs.orgnih.gov In peptide amphiphiles, the hydrophobic tail is a key determinant of self-assembly. nih.gov

Aromatic Stacking: The tyrosine residue, with its aromatic ring, can participate in π-π stacking interactions. rsc.org These interactions contribute significantly to the stability of the self-assembled structures and can influence their morphology. rsc.orgmdpi.com Tyrosine-rich peptides have been shown to self-assemble into various nanostructures, including nanofibers and nanosheets, with π-π stacking playing a crucial role. mdpi.comrsc.org

The interplay of the driving forces described above can lead to a variety of self-assembled morphologies. Studies on analogous short peptides have revealed the formation of diverse nanostructures.

Nanotubes and Fibrils: Short peptides, particularly those with alternating D- and L-amino acids or those containing aromatic residues like diphenylalanine, are well-known to form nanotubes and nanofibers. nih.govmdpi.comchemrxiv.org For instance, tyrosine and its derivatives can self-assemble into nanotubes with diameters in the range of 40-50 nm. nih.gov Tyrosine-containing peptides have also been observed to form nanofibers with diameters of approximately 3.8 nm. rsc.org

Vesicles and Micelles: Under certain conditions, amphipathic peptides can form spherical structures like vesicles and micelles. acs.orgchemrxiv.org These are typically formed when the hydrophobic and hydrophilic portions of the molecule are appropriately balanced.

The specific morphology adopted by this compound would depend on factors such as concentration, pH, and temperature.

Table 2: Examples of Self-Assembled Morphologies from Tyrosine-Containing Peptides

| Peptide Sequence | Morphology | Dimensions | Reference |

| Tyrosine | Nanotubes | Diameter: 40-50 nm | nih.gov |

| Tyrosine | Microrods | Width: ~3 µm | nih.gov |

| YYACAYY | Nanosheets | Not specified | rsc.org |

| YEFEFKFEFK (YEF8) | Rod-like flat ribbons | Diameter: >20 nm | |

| EFEFKFEFKY (EF8Y) | Thin nanofibers | Diameter: ~3.8 nm |

The self-assembly process is highly sensitive to environmental conditions.

pH: Changes in pH can alter the ionization state of the N-terminal amine, the C-terminal carboxylic acid (in the de-esterified form), and the phenolic hydroxyl group of tyrosine. This, in turn, affects the electrostatic interactions between peptide molecules. youtube.comacs.org For example, a peptide amphiphile with a cationic pentapeptide headgroup was shown to form flat tapes at pH 3 and 7, twisted fibrils at pH 4, and spherical micelles at pH 2. nih.govrsc.org For tyrosine-containing peptides, pH can influence the protonation state of the phenolic group, thereby modulating self-assembly. rsc.org

Temperature: Temperature can influence both hydrogen bonding and hydrophobic interactions. nih.gov Generally, an increase in temperature can promote hydrophobic interactions, leading to aggregation.

Ionic Strength: The presence of salts in the solution can screen electrostatic repulsions between charged peptide molecules, thereby promoting self-assembly.

Fundamental Interaction Studies with Model Biological Components

The amphipathic and potentially structured nature of this compound makes it a candidate for interacting with biological membranes.

Amphipathic peptides are known to interact with lipid bilayers, and the nature of this interaction depends on the peptide's structure and the lipid composition of the membrane.

Membrane Association and Insertion: Amphipathic peptides typically associate with the membrane interface, with their hydrophobic residues inserting into the nonpolar core of the bilayer and the hydrophilic parts remaining in the aqueous environment. nih.gov Studies on amphipathic helical peptides have shown that they readily associate with fluid-phase membranes but have a lower affinity for gel-phase membranes.

Membrane Perturbation and Permeation: The insertion of peptides into the lipid bilayer can perturb the membrane structure, potentially leading to increased permeability. Several mechanisms have been proposed for peptide-induced membrane permeation, including the formation of discrete pores or a more general destabilization of the bilayer. mdpi.com Some cell-penetrating peptides are thought to induce membrane curvature, leading to the formation of vesicles that encapsulate the peptides and allow their entry into the cell. mdpi.com The interaction can also lead to changes in the lateral organization of lipids within the membrane. The presence of amphipathic peptides can influence the fusion of lipid domains. chemrxiv.org

The specific mechanism of membrane interaction for this compound would likely involve an initial electrostatic interaction followed by hydrophobic insertion into the lipid core, a process that could be modulated by the peptide's conformational state.

Non-Covalent Binding with Synthetic Receptors or Host Molecules

The non-covalent interaction of peptides with synthetic host molecules is a cornerstone of supramolecular chemistry, with applications ranging from drug delivery to sensing. The structure of this compound suggests several potential points of interaction for non-covalent binding with synthetic receptors such as cyclodextrins and calixarenes.

The primary driving forces for such interactions are expected to be a combination of hydrophobic effects and hydrogen bonding. nih.gov The aromatic side chain of the DL-Tyrosine (Tyr) residue and the isobutyl side chain of the DL-Leucine (Leu) residue present hydrophobic regions capable of inclusion within the cavities of host molecules. researchgate.net

Cyclodextrin (B1172386) Interactions: Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity. oup.com It is well-documented that the aromatic side chains of amino acids like tyrosine can be accommodated within the β-cyclodextrin cavity. researchgate.netoup.com The binding is primarily driven by the hydrophobic effect, displacing "high-energy" water molecules from the cavity. researchgate.net The tyrosine residue in the peptide is therefore a prime candidate for forming an inclusion complex with β-cyclodextrin. researchgate.net Furthermore, the hydroxyl groups on the rim of the cyclodextrin can form hydrogen bonds with the peptide backbone or the hydroxyl group of the tyrosine side chain, further stabilizing the complex. nih.gov Studies on similar peptides have shown that amino acids such as Tyr, Arg, Lys, Asn, Gln, and Pro are actively involved in non-covalent binding interactions, largely through hydrogen bonding. nih.gov

Calixarene (B151959) Interactions: Calixarenes are another class of macrocyclic host molecules with a defined cavity. nih.gov Anionic calixarenes, such as p-sulfonato-calix[n]arenes, are known to interact strongly with cationic and aromatic amino acid residues on peptide surfaces. rsc.org Given the N-terminal amino group (which would be protonated, -NH3+) and the phenolic side chain of tyrosine, this compound is expected to bind to anionic calixarenes through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic inclusion. nih.govacs.org The interaction strength is often dependent on the size of the calixarene ring, with different sizes providing optimal fit for different guest molecules. rsc.org

A hypothetical summary of the binding affinities for this compound with different synthetic receptors is presented in Table 1. These values are illustrative and based on typical affinities observed for similar peptide-receptor systems.

Table 1: Hypothetical Binding Affinities of this compound with Synthetic Receptors

| Synthetic Receptor | Predominant Interaction Type(s) | Expected Binding Site on Peptide | Hypothetical Dissociation Constant (Kd) (μM) |

| β-Cyclodextrin | Hydrophobic Inclusion, Hydrogen Bonding | Tyrosine aromatic side chain | 150 |

| γ-Cyclodextrin | Hydrophobic Inclusion | Leucine side chain, potentially weaker Tyr interaction | 400 |

| p-Sulfonato-calix acs.orgarene | Electrostatic, Hydrophobic Inclusion | N-terminal ammonium (B1175870) group, Tyrosine side chain | 85 |

| p-Sulfonato-calix researchgate.netarene | Electrostatic, Hydrophobic Inclusion | N-terminal ammonium group, Tyrosine side chain | 60 |

Enzymatic Degradation Pathways of this compound (Mechanistic In Vitro Studies)

The enzymatic stability of peptides is a critical factor in their potential biological applications. The presence of both L- and D-amino acids in the sequence of this compound significantly influences its susceptibility to proteolysis. Most endogenous proteases are stereospecific for L-amino acids, and the incorporation of D-amino acids is a well-established strategy to enhance peptide stability against enzymatic degradation. nih.govnih.gov However, some microbial enzymes and specific peptidases can recognize and cleave peptide bonds adjacent to D-amino acids. researchgate.net

In a hypothetical in vitro setting, the degradation of this peptide would likely be challenged with common proteases to assess its stability. The primary enzymes of interest, based on the peptide's sequence, would be chymotrypsin (B1334515) and aminopeptidases.

Susceptibility to Chymotrypsin: Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan, and to a lesser extent, leucine. sigmaaldrich.comexpasy.org The primary potential cleavage site for chymotrypsin in this peptide is the bond following the DL-Tyr residue (Tyr¹-Ala²). However, the presence of a D-isomer at the Tyr position would likely confer significant resistance to cleavage by bovine pancreatic chymotrypsin. mdpi.com While some studies show that modifications can sometimes promote degradation of D-amino acid-containing peptides by chymotrypsin, it is generally an inhibitory feature. mdpi.com

Susceptibility to Aminopeptidases: Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of N-terminal residues from peptides and proteins, with a preference for leucine. wikipedia.org These enzymes are typically metalloproteases requiring ions like Zn²⁺ or Mn²⁺ for activity. acs.orgnih.gov The N-terminal residue of the intact molecule is DL-Tyr. However, in a biological milieu, non-specific esterases would likely hydrolyze the C-terminal ethyl ester (OEt) group. If the peptide were to be cleaved internally, fragments with N-terminal leucine could become substrates for LAPs. For instance, if the Gly³-Leu⁴ bond were cleaved, the resulting Leu-Gly-OEt fragment would be a potential substrate. LAPs preferentially cleave N-terminal leucine, but their activity can be influenced by the subsequent residues. nih.gov The presence of a D-leucine would be expected to significantly hinder or prevent cleavage by most common LAPs. acs.org

A proposed, albeit slow, degradation pathway is illustrated in Table 2. This table outlines the potential cleavage sites and the expected relative efficiency of cleavage based on the enzyme specificities and the stereochemistry of the amino acid residues.

Table 2: Hypothetical In Vitro Enzymatic Degradation Profile of this compound

| Peptide Bond | Potential Enzyme | Stereochemistry at P1 Site* | Expected Relative Cleavage Efficiency | Resulting Fragments |

| Tyr¹ - Ala² | Chymotrypsin | DL-Tyrosine | Very Low | H-DL-Tyr-OH and H-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl |

| Ala² - Gly³ | General Proteases | DL-Alanine | Very Low | H-DL-Tyr-DL-Ala-OH and H-Gly-DL-Leu-Gly-OEt.HCl |

| Gly³ - Leu⁴ | General Proteases | Glycine | Low | H-DL-Tyr-DL-Ala-Gly-OH and H-DL-Leu-Gly-OEt.HCl |

| Leu⁴ - Gly⁵ | Chymotrypsin-like | DL-Leucine | Very Low | H-DL-Tyr-DL-Ala-Gly-DL-Leu-OH and H-Gly-OEt.HCl |

| N-terminal Tyr¹ | Aminopeptidases | DL-Tyrosine | Very Low | DL-Tyr and H-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl |

*The P1 site is the amino acid residue on the N-terminal side of the scissile bond.

Computational and Theoretical Investigations of H Dl Tyr Dl Ala Gly Dl Leu Gly Oet.hcl

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

Quantum chemical calculations provide fundamental insights into the electronic structure, bonding, and conformational preferences of peptides like H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction and energy, offering a detailed picture of its intrinsic properties independent of environmental factors.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as peptides. It is particularly effective for determining the geometries and relative energies of different conformational isomers. For a peptide with mixed chirality like this compound, the presence of both D and L amino acids significantly expands the potential conformational landscape.

DFT calculations, often using functionals like B3LYP, can map the potential energy surface of the peptide. semanticscholar.orgmdpi.com This process involves optimizing the geometry of various starting structures to find local energy minima, which correspond to stable or metastable conformers. nih.gov These conformers can include structures like β-turns, γ-turns, and extended chains. The relative energies of these minima indicate their thermodynamic stability. For instance, calculations can reveal whether a specific turn is stabilized by an intramolecular hydrogen bond and by how much energy. mdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can also be used to understand how the conformational preferences might change in a solution environment. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table presents illustrative data typical of DFT studies on peptides.

| Conformational Isomer | Dihedral Angles (φ, ψ) at Bend | Key Intramolecular H-Bond | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Aqueous) |

| Extended Chain | N/A | None | 0.00 | 0.00 |

| β-I Turn (Ala-Gly) | Ala: -60°, -30°; Gly: -90°, 0° | Tyr(CO)···Leu(NH) | -2.5 | -1.8 |

| γ-Turn (Leu) | Leu: +75°, -65° | Ala(CO)···Leu(NH) | -1.7 | -1.1 |

| β-II' Turn (D-Ala-Gly) | D-Ala: +60°, +30°; Gly: +90°, 0° | Tyr(CO)···Leu(NH) | -3.1 | -2.5 |

Note: Relative energies are calculated with respect to the most stable conformer found.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a highly accurate way to study specific electronic phenomena, such as the rotational barriers of chemical bonds. researchgate.net In a peptide, the partial double-bond character of the C-N peptide bond restricts free rotation, leading to planar cis and trans isomers. The trans conformation is generally more stable.

To calculate the rotational barrier, a series of constrained geometry optimizations is performed. The dihedral angle of the peptide bond (ω) is fixed at various values between 0° (cis) and 180° (trans), and the rest of the molecule's geometry is optimized at each step. researchgate.net This generates a potential energy profile, from which the energy difference between the trans minimum (around 180°) and the rotational transition state (around 90°) can be determined. These calculations are computationally intensive but yield valuable data on the rigidity of the peptide backbone, which is crucial for understanding its dynamic behavior. jmolekul.com

Table 2: Illustrative Rotational Energy Barriers for Peptide Bonds in this compound This table contains representative values derived from ab initio studies on similar peptide structures.

| Peptide Bond | Transition State Dihedral (ω) | Calculated Rotational Barrier (kcal/mol) |

| Tyr-Ala | ~92° | 19.5 |

| Ala-Gly | ~90° | 18.8 |

| Gly-Leu | ~89° | 18.9 |

| Leu-Gly | ~91° | 19.2 |

Molecular Mechanics and Force Field Parameterization for DL-Amino Acids in Peptides

Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. Unlike quantum methods, MM does not explicitly model electrons. Instead, it represents atoms as spheres and bonds as springs, with energies calculated using a set of functions and parameters known as a force field. nih.gov Widely used protein force fields include AMBER, CHARMM, and OPLS.

A critical aspect of MM is the quality of the force field parameters. These parameters are derived from a combination of quantum mechanical calculations and experimental data. wustl.edu For peptides containing non-standard residues, such as D-amino acids, it is essential to ensure the force field can accurately represent their behavior. Studies have validated the use of standard AMBER force fields (e.g., ff12SB, ff14SB) for peptides containing D-amino acids. researchgate.netnih.gov In these force fields, the parameters for a D-amino acid are typically identical to those of its L-enantiomer; the chirality is defined by the initial 3D arrangement of the atoms. researchgate.net This approach has been shown to reproduce conformational energies comparable in accuracy to those for L-amino acid peptides when benchmarked against DFT calculations. researchgate.netnih.gov

Table 3: Components of a Typical Molecular Mechanics Force Field

| Interaction Term | Functional Form (Example) | Description | Relevance to DL-Peptides |

| Bond Stretching | E = k(r - r₀)² | Energy required to stretch or compress a covalent bond. | Parameters (k, r₀) are generally transferable between L- and D-isomers. |

| Angle Bending | E = k(θ - θ₀)² | Energy required to bend the angle between three bonded atoms. | Parameters (k, θ₀) are identical for L- and D-isomers. |

| Torsional (Dihedral) | E = Σ Vₙ[1 + cos(nφ - γ)] | Energy associated with rotation around a bond, defining conformational preferences (e.g., φ, ψ angles). | The potential Vₙ is crucial for accurately sampling the distinct Ramachandran space of D-amino acids. |

| Non-Bonded (van der Waals) | Lennard-Jones Potential | Short-range repulsive and long-range attractive forces between atoms. | Parameters are atom-type specific and independent of chirality. |

| Non-Bonded (Electrostatic) | Coulomb's Law | Electrostatic interactions based on partial atomic charges. | Partial charges are derived to be consistent for both L- and D-residues. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations use a force field to calculate the forces on atoms and then integrate Newton's equations of motion to simulate the movement of atoms and molecules over time. This provides a detailed view of the peptide's dynamic behavior, including conformational changes, interactions with its environment, and self-assembly processes. nih.govmdpi.com

MD simulations can be performed at different levels of resolution.

All-Atom (AA) Simulations: In this approach, every atom in the system, including the peptide and surrounding solvent molecules (e.g., water), is explicitly represented. nih.govmdpi.com AA simulations provide a high-resolution view of molecular motion and are essential for studying detailed processes like specific hydrogen bond formation, side-chain packing, and the precise structure of solvation shells. mdpi.com However, their high computational cost typically limits them to timescales of microseconds and relatively small system sizes. mdpi.com

Coarse-Grained (CG) Simulations: To access longer timescales and larger systems relevant to processes like peptide aggregation, coarse-grained models are used. nih.govnih.gov In CG models, groups of atoms (e.g., an entire amino acid side chain or a backbone segment) are represented as single "beads" or interaction sites. youtube.comacs.org This simplification reduces the number of degrees of freedom, allowing for simulations that can span milliseconds or longer. nih.gov Force fields like MARTINI or UNRES are commonly used for CG simulations of peptides, enabling the study of large-scale phenomena such as self-assembly and interactions with membranes. acs.orgrsc.org

Table 4: Comparison of All-Atom and Coarse-Grained Simulation Methods

| Feature | All-Atom (AA) MD | Coarse-Grained (CG) MD |

| Resolution | Explicit representation of every atom. | Groups of atoms are represented as single particles. |

| Computational Cost | High; limits simulations to nanometer scales and microsecond timescales. | Low; allows for simulations of larger systems over longer timescales (milliseconds). |

| Force Fields | AMBER, CHARMM, GROMOS, OPLS | MARTINI, UNRES, SIRAH |

| Typical Applications | Detailed protein folding, enzyme kinetics, ligand binding, solvation analysis. | Large-scale self-assembly, protein aggregation, membrane interactions, polymer dynamics. cmu.edu |

| Strengths | High accuracy in describing specific molecular interactions and structural details. | Efficient conformational sampling and observation of large-scale dynamic events. |

| Limitations | Limited by time and length scales. | Loss of fine-grained structural detail; interactions are averaged. |

The self-assembly of peptides into ordered nanostructures is a process of significant interest. MD simulations are a key tool for investigating the molecular mechanisms that drive this phenomenon. mdpi.comaip.org By simulating multiple peptide molecules in a solvent box, researchers can observe the initial stages of aggregation, from the formation of dimers and trimers to the growth of larger oligomeric structures. uzh.ch

These simulations provide insights into the driving forces behind aggregation. Analysis of the simulation trajectories can identify the critical intermolecular interactions—such as hydrophobic contacts between Leu and Tyr side chains or hydrogen bonds between backbones—that stabilize the aggregated state. acs.org For peptides with mixed chirality, simulations can reveal unique packing arrangements that may differ significantly from their homochiral counterparts. The presence of D-amino acids can disrupt or alter typical aggregation pathways, such as β-sheet formation, leading to different final morphologies. rsc.org

Computational models and algorithms have also been developed to predict the aggregation propensity of a peptide sequence based on its physicochemical properties. uzh.chnih.gov These methods often use parameters like hydrophobicity, charge, and secondary structure propensity to identify "hot spots" for aggregation. uab.cat MD simulations serve as a valuable tool to test and refine these predictions by providing a dynamic, physics-based model of the aggregation process. acs.orgnih.gov

Table 5: Factors Influencing Peptide Aggregation Propensity

| Factor | Description | Role in Self-Assembly of this compound |

| Hydrophobicity | The tendency of nonpolar side chains to avoid water. | The hydrophobic side chains of Tyrosine and Leucine (B10760876) are strong drivers for aggregation, promoting the formation of a hydrophobic core. |

| Aromatic Content | Presence of aromatic rings (e.g., Tyrosine). | π-π stacking interactions between Tyr residues can significantly stabilize aggregates. |

| β-Sheet Propensity | The intrinsic tendency of amino acids to adopt a β-strand conformation. | Alternating DL-chirality can disrupt canonical β-sheet hydrogen bonding but may promote other ordered structures like nanotubes. rsc.org |

| Net Charge | The overall charge of the peptide at a given pH. | Electrostatic repulsion can prevent aggregation, while attraction between oppositely charged peptides can promote it. The terminal groups provide charge. |

| Steric Effects | The spatial arrangement and size of side chains. | The alternating chirality may lead to specific packing arrangements that minimize steric hindrance and favor unique assembled structures. |

Molecular Docking Simulations for Interaction Prediction with Theoretical Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of the pentapeptide this compound, docking simulations are employed to forecast its binding mode and affinity within a theoretical binding site of a target protein. This process is fundamental in structure-based drug design, providing insights into the specific intermolecular interactions that stabilize the peptide-protein complex.

The simulation process begins with the generation of a three-dimensional structure of the peptide. This is followed by the identification of a putative binding pocket on a target protein. The docking algorithm then systematically samples a large number of possible conformations of the peptide within this site, evaluating each pose using a scoring function. Scoring functions estimate the binding affinity, typically expressed in units such as kcal/mol, where a more negative value indicates a stronger predicted interaction.

For a hypothetical study involving this compound, a target protein with a well-defined hydrophobic pocket complemented by polar residues would be a plausible candidate, given the peptide's composition of both hydrophobic (Leucine, Alanine) and polar/aromatic (Tyrosine) residues. The simulation would predict the most stable binding poses and the key interactions driving the binding. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the tyrosine residue's hydroxyl group could act as a hydrogen bond donor or acceptor, while the leucine side chain could engage in van der Waals interactions within a hydrophobic sub-pocket of the receptor.

The results of such simulations are often presented in a table summarizing the energetic and interaction data for the top-ranked poses.